Cas no 314769-76-1 (1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-ylmethanol)

1-(2-Bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-ylmethanol is a versatile heterocyclic compound featuring a benzodiazole core functionalized with a 2-bromopropenyl group and a hydroxymethyl substituent. This structure imparts reactivity suitable for further synthetic modifications, particularly in nucleophilic substitution and cross-coupling reactions. The bromoalkenyl moiety offers a handle for palladium-catalyzed transformations, while the hydroxymethyl group enhances solubility and provides a site for derivatization. Its benzodiazole scaffold is of interest in medicinal chemistry and materials science due to its electron-rich aromatic system. The compound’s balanced reactivity and stability make it a valuable intermediate for constructing complex molecules in pharmaceutical and agrochemical research.
1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-ylmethanol structure
314769-76-1 structure
Product name:1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-ylmethanol
CAS No:314769-76-1
MF:C11H11BrN2O
MW:267.121841669083
CID:6420478
PubChem ID:2879847

1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-ylmethanol Chemical and Physical Properties

Names and Identifiers

    • 1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-ylmethanol
    • (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol
    • 1H-Benzimidazole-2-methanol, 1-(2-bromo-2-propen-1-yl)-
    • F0469-0028
    • SR-01000224922
    • DTXSID70387072
    • AKOS001146566
    • AB00101767-01
    • SR-01000224922-1
    • Z57072795
    • [1-(2-bromo-2-propen-1-yl)-1H-benzimidazol-2-yl]methanol
    • 5988-52-3
    • 314769-76-1
    • [1-(2-bromoprop-2-enyl)benzimidazol-2-yl]methanol
    • CHEMBL4572465
    • Inchi: 1S/C11H11BrN2O/c1-8(12)6-14-10-5-3-2-4-9(10)13-11(14)7-15/h2-5,15H,1,6-7H2
    • InChI Key: YTOZMEPIPFOUKR-UHFFFAOYSA-N
    • SMILES: BrC(=C)CN1C(CO)=NC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 266.00548g/mol
  • Monoisotopic Mass: 266.00548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • Density: 1.50±0.1 g/cm3(Predicted)
  • Boiling Point: 413.1±40.0 °C(Predicted)
  • pka: 13.77±0.10(Predicted)

1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-ylmethanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0469-0028-2μmol
[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol
314769-76-1 90%+
2μl
$85.5 2023-07-06
Life Chemicals
F0469-0028-1mg
[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol
314769-76-1 90%+
1mg
$81.0 2023-07-06
Life Chemicals
F0469-0028-3mg
[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol
314769-76-1 90%+
3mg
$94.5 2023-07-06
Life Chemicals
F0469-0028-2mg
[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol
314769-76-1 90%+
2mg
$88.5 2023-07-06

Additional information on 1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-ylmethanol

Introduction to 1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-ylmethanol (CAS No. 314769-76-1)

The compound 1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-ylmethanol, identified by its CAS number 314769-76-1, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a benzodiazole core linked to an allyl bromide moiety, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The structural configuration of this compound combines the versatility of the benzodiazole scaffold with the reactivity of the brominated allyl group, making it a valuable intermediate in synthetic organic chemistry and a candidate for further exploration in therapeutic development.

In recent years, the benzodiazole class of compounds has been extensively studied due to their broad spectrum of biological activities. These include anxiolytic, sedative, muscle relaxant, and anticonvulsant properties, which have been exploited in the treatment of various neurological and psychiatric disorders. The introduction of substituents such as allyl bromide into the benzodiazole framework opens up new possibilities for modulating these pharmacological effects. Specifically, the bromine atom in 1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-ylmethanol serves as a versatile handle for further functionalization via cross-coupling reactions, allowing chemists to tailor the compound’s properties for specific therapeutic targets.

One of the most compelling aspects of this compound is its potential utility in the development of novel pharmacotherapeutics. The benzodiazole moiety is well-documented for its interaction with GABA receptors, which are critical in regulating neuronal excitability. By incorporating an allyl bromide group, researchers can explore derivatives that may exhibit enhanced binding affinity or altered pharmacokinetic profiles. This flexibility is particularly valuable in drug discovery pipelines where optimization of lead compounds is essential for achieving clinical efficacy.

Recent studies have highlighted the importance of structural diversity in benzodiazole derivatives for addressing drug resistance and side effect profiles associated with traditional benzodiazepines. The presence of a double bond in the allyl bromide segment allows for geometric isomerism, which can influence receptor binding and metabolic stability. This feature makes 1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-ylmethanol a promising candidate for investigating structure-activity relationships (SAR) in medicinal chemistry.

The synthesis of this compound involves strategic steps that leverage modern organic methodologies. The formation of the benzodiazole ring system typically requires multi-step processes involving cyclization reactions and subsequent functional group transformations. The introduction of the allyl bromide substituent can be achieved through halogen-metal exchange followed by bromination, providing a robust synthetic route to this intermediate. Such synthetic strategies are integral to producing high-purity compounds suitable for preclinical and clinical investigations.

In addition to its pharmacological relevance, 1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-ylmethanol has implications in materials science and chemical biology. The benzodiazole scaffold is known to exhibit photochemical properties that make it useful in designing photoactive materials and probes for biological imaging. The allyl bromide group further enhances these capabilities by enabling post-synthetic modifications through transition-metal-catalyzed reactions such as Suzuki-Miyaura or Heck couplings. These reactions are widely employed in constructing complex molecular architectures and have been instrumental in developing advanced materials with tailored functionalities.

The compound’s potential extends to its role as a building block in drug discovery campaigns targeting neurological disorders. Emerging research suggests that benzodiazole derivatives may have applications beyond traditional anxiolytic uses, including neuroprotective and anti-inflammatory effects. The structural features of 1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-ylmethanol, particularly the reactive allyl bromide moiety, provide chemists with a platform to explore novel therapeutic strategies.

From a regulatory perspective, compounds like 1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-ylmethanol must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. This involves comprehensive toxicological studies and pharmacokinetic assessments to evaluate potential side effects and dosing regimens. The chemical industry continues to refine methodologies for assessing such properties early in the drug development process, reducing time-to-market while maintaining high standards of patient safety.

The future prospects for this compound are promising, given its versatility and potential applications across multiple domains. As research progresses, new derivatives may be synthesized to address specific therapeutic needs or enhance material properties. Collaborative efforts between academia and industry are essential to accelerate these developments and translate laboratory findings into tangible benefits for society.

In conclusion, 1-(2-bromoprop - 2 - en - 1 - yl ) - 1 H - 13 - benz odia zol - 22 - ylmethanol ( CAS No . 31 4769 - 76 - 11 ) stands as a testament to the ingenuity of modern pharmaceutical chemistry . Its unique structural features offer opportunities for innovation in drug design , material science , and chemical biology . As scientists continue to explore its potential , this compound is poised to play a significant role in advancing therapeutic solutions and technological advancements .

Recommend Articles

Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.